2-Bromo-3-methoxy-5-nitropyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted at the 2, 3, and 5 positions with bromine, methoxy, and nitro groups, respectively. This structure imparts unique electronic properties due to the combination of electron-donating and electron-withdrawing substituents. The bromine atom provides steric bulk, while the methoxy group enhances solubility in organic solvents. The nitro group significantly affects the compound's reactivity by acting as a strong electron-withdrawing group. The molecular formula for this compound is C₆H₄BrN₂O₃, and it has a molecular weight of approximately 233.02 g/mol .
The chemical reactivity of 2-Bromo-3-methoxy-5-nitropyridine is influenced by its substituents. The nitro group can undergo reduction to form amines, while the bromine atom can participate in nucleophilic substitution reactions. For instance, it can react with thiolate anions to yield substitution products in good yields. Additionally, it may be involved in coupling reactions such as Suzuki-Miyaura coupling, where it serves as a building block for more complex structures.
Synthesis of 2-Bromo-3-methoxy-5-nitropyridine can be achieved through several methods:
Each method requires careful optimization of reaction conditions to maximize yield and minimize side products.
2-Bromo-3-methoxy-5-nitropyridine is primarily used as an intermediate in organic synthesis. Its applications include:
Interaction studies involving 2-Bromo-3-methoxy-5-nitropyridine are crucial for understanding its role in biological systems. While comprehensive data are scarce, preliminary research suggests that its functional groups may facilitate interactions with specific protein targets. This property could make it valuable in drug discovery and development processes .
Several compounds share structural similarities with 2-Bromo-3-methoxy-5-nitropyridine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Bromo-2-methoxy-5-nitropyridine | 15862-50-7 | Similar structure; used in organic synthesis |
5-Bromo-3-methoxy-2-nitropyridine | 152684-26-9 | Different substitution pattern; potential applications in medicinal chemistry |
6-Chloro-3-methoxy-2-nitropyridine | 1616526-81-8 | Contains chlorine instead of bromine; unique reactivity profile |
5-Bromo-3-(difluoromethoxy)pyridin | 947249-16-3 | Fluorinated derivative; altered electronic properties |
5-Bromo-3-methoxy-6-methylpyridin | 947249-13-0 | Methyl substitution at the 6-position; affects solubility and reactivity |
These compounds exhibit variations in their electronic properties and reactivity due to differences in their substituents, making them suitable for diverse applications in chemical synthesis and medicinal chemistry.